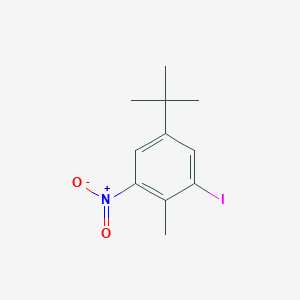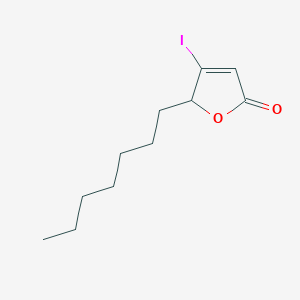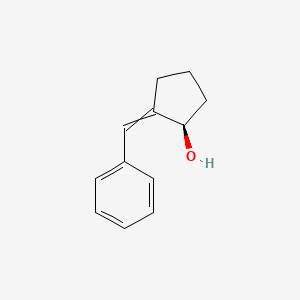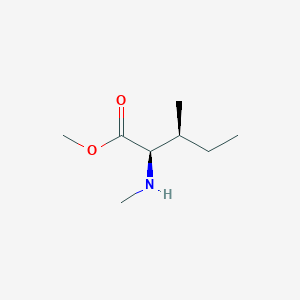![molecular formula C14H11Cl2N3 B12573582 N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline CAS No. 354548-81-5](/img/structure/B12573582.png)
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
- N-(1H-Benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydroquinolinamines
- 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide derivatives
Uniqueness
N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloro substituents enhances its reactivity and potential pharmacological activities compared to other benzimidazole derivatives .
Properties
CAS No. |
354548-81-5 |
|---|---|
Molecular Formula |
C14H11Cl2N3 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C14H11Cl2N3/c15-10-4-3-6-12(14(10)16)18-9-19-8-17-11-5-1-2-7-13(11)19/h1-8,18H,9H2 |
InChI Key |
BHGJLIUBBUFARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)

![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)




![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)

![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)

